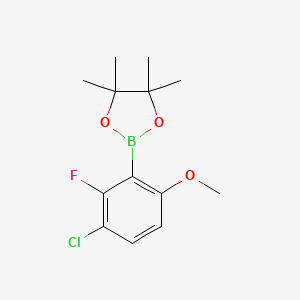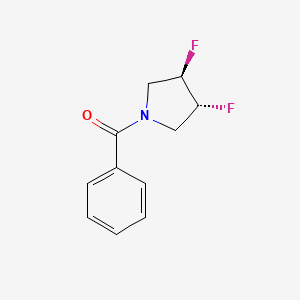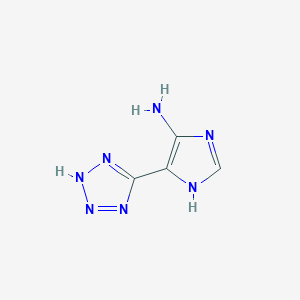
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that features both a tetrazole and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine typically involves the formation of the tetrazole ring followed by the construction of the imidazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the tetrazole ring can be synthesized via a click chemistry approach involving azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over the reaction parameters.
化学反応の分析
Types of Reactions
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while substitution reactions could introduce different functional groups into the molecule.
科学的研究の応用
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
類似化合物との比較
Similar Compounds
Uniqueness
4-(2H-1,2,3,4-tetrazol-5-yl)-1H-imidazol-5-amine is unique due to the presence of both a tetrazole and an imidazole ring in its structure. This dual-ring system provides a distinct set of chemical and biological properties that are not found in compounds with only one of these rings.
特性
CAS番号 |
13015-30-0 |
|---|---|
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC名 |
5-(2H-tetrazol-5-yl)-1H-imidazol-4-amine |
InChI |
InChI=1S/C4H5N7/c5-3-2(6-1-7-3)4-8-10-11-9-4/h1H,5H2,(H,6,7)(H,8,9,10,11) |
InChIキー |
LZYMFDUXWVOLEY-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)C2=NNN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


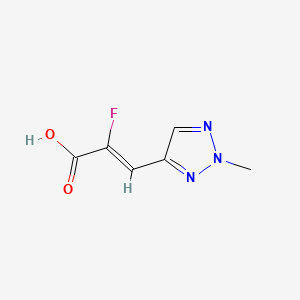
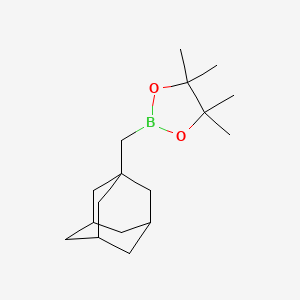
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)
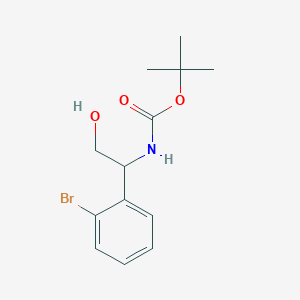
![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)
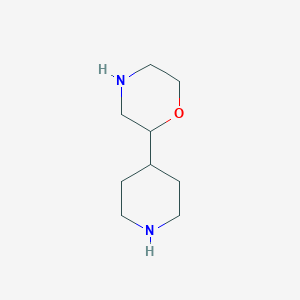
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
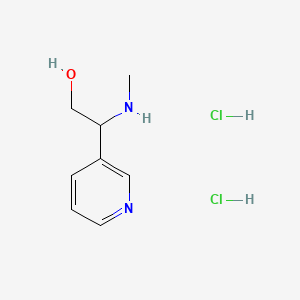
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
